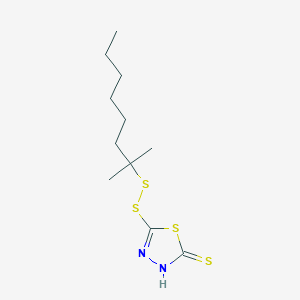

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The pathways involved may include the disruption of cellular processes and the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)-: This compound has similar structural features but different substituents, leading to variations in its chemical properties and applications.

1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)-:

Uniqueness

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These unique features make it valuable for specific applications in scientific research and industry.

Activité Biologique

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound's unique structure imparts significant potential for various applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₂S₃

- CAS Number : 97503-12-3

- Molecular Weight : Not specified in available literature.

The compound features a five-membered ring containing nitrogen and sulfur, which contributes to its reactivity and biological properties. The presence of the tert-nonyldithio group enhances its lipophilicity, potentially improving its ability to permeate biological membranes.

The biological activity of 1,3,4-thiadiazole derivatives is primarily attributed to their ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : Many thiadiazole compounds inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects and potential applications as anti-platelet agents .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens. Its mechanism often involves disrupting cellular processes or inhibiting essential metabolic pathways in bacteria and fungi .

Antimicrobial Properties

- Antibacterial Activity : Research indicates that 1,3,4-thiadiazole derivatives show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have been tested against multi-drug resistant strains with promising results .

- Antifungal Activity : The derivative has demonstrated potent antifungal effects against various fungal species, including clinical isolates resistant to conventional antifungals. Studies suggest that these compounds may inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase .

- Antiviral Properties : Some studies have indicated potential antiviral activities, although further research is required to fully elucidate these effects.

Anticancer Activity

1,3,4-Thiadiazole derivatives are being investigated for their anticancer properties. They appear to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Study on Antifungal Efficacy

A study conducted by researchers evaluated a series of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols for their antifungal activity. Among these, one compound (C1) exhibited remarkable potency against pathogenic fungi while maintaining low toxicity to human cells. The study highlighted the need for new antifungal agents due to the limitations of existing treatments .

Evaluation of Anti-inflammatory Effects

Another research effort focused on synthesizing novel derivatives of thiadiazole to assess their anti-inflammatory properties. The results indicated that some compounds effectively inhibited COX enzymes and showed promise as new anti-inflammatory drugs .

Comparative Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | Significant against MDR strains | Enzyme inhibition; disruption of cellular processes |

| Antifungal | Potent against resistant fungi | Inhibition of ergosterol biosynthesis |

| Anticancer | Induces apoptosis | Inhibition of cell proliferation pathways |

| Anti-inflammatory | Effective COX inhibition | Reduces inflammation and pain |

Propriétés

Numéro CAS |

97503-12-3 |

|---|---|

Formule moléculaire |

C11 H20N2S4 C11H20N2S4 |

Poids moléculaire |

308.6 g/mol |

Nom IUPAC |

5-(2-methyloctan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C11H20N2S4/c1-4-5-6-7-8-11(2,3)17-16-10-13-12-9(14)15-10/h4-8H2,1-3H3,(H,12,14) |

Clé InChI |

LFJYCZUCHIBVSG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(C)(C)SSC1=NNC(=S)S1 |

Description physique |

Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.